molecular formula C9H11ClF3NO2 B7948068 (S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride

(S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride

Cat. No.: B7948068
M. Wt: 257.64 g/mol
InChI Key: IGMWZYNHDCHAKD-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative with a trifluoromethoxy-substituted aromatic ring. The compound’s structure features an (S)-configured amino ethanol backbone attached to a para-trifluoromethoxyphenyl group, which confers unique electronic and steric properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMWZYNHDCHAKD-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and (S)-2-aminoethanol.

    Reaction Conditions: The key step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with (S)-2-aminoethanol under acidic conditions to form the desired product.

    Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of β-amino alcohols with aromatic substituents. Key structural analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key References
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 4-Fluoro, 3-trifluoromethyl C₉H₁₀ClF₄NO 259.63 1394822-95-7
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 2,5-Difluoro C₈H₁₀ClF₂NO 209.62 1810074-77-1
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 4-Chloro, 3-trifluoromethyl C₉H₁₀Cl₂F₃NO 276.09 1810074-79-3
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride 3-Fluoro, 2-methyl C₉H₁₃ClFNO 205.66 1951425-23-2
(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride 3-Methylthio C₉H₁₄ClNOS 219.73 2061996-54-9

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the target compound is a strong EWG, comparable to trifluoromethyl (CF₃) and chloro (Cl) groups. This enhances electrophilicity and may influence metabolic stability and receptor binding compared to analogs with weaker EWGs (e.g., methylthio in ) or electron-donating groups .
  • Stereochemical Impact: The (S)-configuration is critical for biological activity, as seen in related compounds like (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a pharmaceutical intermediate .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. For example, (S)-2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (MW 259.63) is soluble in polar solvents like ethanol and DMSO . The target compound’s trifluoromethoxy group may slightly reduce solubility compared to difluoro analogs (e.g., MW 209.62 in ).
  • Stability: Trifluoromethoxy groups are hydrolytically stable under physiological conditions, unlike methylthio or ester groups, which may undergo enzymatic cleavage .

Biological Activity

(S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride, with CAS number 1391492-95-7, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a trifluoromethoxy group attached to a phenyl ring, contributing to its unique pharmacological profile. The presence of the amino and hydroxyl groups enhances its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : Potential neuroprotective properties have been observed in models of neurodegeneration.
  • Cardiovascular Effects : Its influence on cardiac ion channels, particularly the hERG channel, has been evaluated to assess potential cardiotoxicity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF7 (Breast)15>10
HeLa (Cervical)20>8
A549 (Lung)18>9

The above table summarizes the cytotoxicity results from a study assessing the efficacy of the compound against various cancer cell lines. The selectivity index indicates a favorable profile for targeting cancer cells over normal cells.

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell survival and apoptosis.

  • Inhibition of Pro-survival Pathways : The compound may inhibit pathways that promote cancer cell survival, leading to increased apoptosis.
  • Activation of Apoptotic Signals : It appears to activate caspase pathways, which are crucial for programmed cell death.

Neuroprotective Effects

In models simulating neurodegenerative conditions, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Study Findings on Neuroprotection

TreatmentCell Viability (%)Control Viability (%)
Compound Treatment85100
Control60100

This data indicates that treatment with the compound significantly improved cell viability compared to untreated controls in neurodegenerative models.

Cardiovascular Safety Profile

The safety profile regarding cardiovascular effects has been assessed through hERG channel inhibition studies, which are critical for evaluating potential cardiotoxicity.

  • hERG Channel Inhibition : The compound demonstrated low potency in inhibiting the hERG channel, suggesting a reduced risk for cardiac toxicity at therapeutic doses.

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